L-Prolinol
Description
Historical Trajectory of Proline and L-Prolinol in Stereoselective Organic Synthesis
The journey of this compound in stereoselective synthesis is intrinsically linked to the pioneering discoveries involving its parent compound, L-proline. The field of asymmetric organocatalysis—the use of small, metal-free organic molecules to catalyze chiral transformations—was significantly advanced in the early 1970s. During this period, two independent industrial research groups at Hoffmann-La Roche and Schering AG reported the use of L-proline as a highly effective catalyst for intramolecular aldol (B89426) reactions. wikipedia.orgwikipedia.orgnih.gov
This seminal work, now famously known as the Hajos–Parrish–Eder–Sauer–Wiechert reaction, demonstrated that a simple, naturally occurring amino acid could facilitate the creation of complex chiral molecules with high enantiomeric excess (ee). wikipedia.orgwikipedia.orgdbpedia.org For instance, the original Hajos-Parrish procedure utilized just 3 mol% of (S)-proline to produce a bicyclic ketol, a key steroid precursor, with an impressive 93% ee. wikipedia.org These findings were revolutionary, showcasing a powerful alternative to the established metal-based catalysts and enzymes and effectively heralding the modern era of asymmetric organocatalysis. wikipedia.orgwikipedia.org
The remarkable success and mechanistic intrigue of proline catalysis spurred chemists to explore its derivatives for new and improved applications. nih.govacs.org this compound, which is readily and inexpensively prepared by the reduction of L-proline using reagents like lithium aluminium hydride, emerged as a particularly valuable derivative. wikipedia.orgmdpi.com Its availability in high optical purity and its bifunctional nature allowed it to be developed not only as a catalyst itself but also as a foundational building block for more complex chiral ligands and auxiliaries, thereby expanding the synthetic chemist's toolkit. wikipedia.org
Foundational Role of this compound in Asymmetric Organocatalysis and Chiral Auxiliary Applications
This compound's influence in stereoselective synthesis is primarily demonstrated through its dual functionality as both a direct organocatalyst and a versatile chiral auxiliary.
As an organocatalyst , this compound has been effectively employed in several key carbon-carbon bond-forming reactions. Although less common than its parent, proline, this compound has shown high efficacy in specific transformations. A notable example is the asymmetric Michael addition of cyclohexanone (B45756) to various nitroolefins. In the presence of benzoic acid, this compound catalyzes this reaction to produce the desired adducts with high levels of stereocontrol, achieving excellent diastereoselectivities and enantioselectivities. researchgate.net Derivatives of this compound, such as diphenylprolinol silyl (B83357) ethers, have been developed as even more efficient organocatalysts for the Michael reaction of aldehydes and nitroalkenes. researchgate.net
| Catalyst | Reaction Type | Substrates | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| This compound | Michael Addition | Cyclohexanone + Nitroolefins | 87:13 to >99:1 | 82-96% | researchgate.net |
| Diphenylprolinol Silyl Ether | Michael Addition | Aldehydes + Nitroalkenes | Not Reported | High | researchgate.net |
As a chiral auxiliary , this compound is temporarily incorporated into a substrate molecule to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and recovered. This strategy has been successfully applied in a range of synthetic contexts. For example, using (S)-prolinol as a chiral auxiliary enables the synthesis of axially chiral vinylallenes with outstanding enantiopurity (up to >99% ee) from propargylamines. nih.gov Furthermore, this compound has been utilized in the synthesis of P-chiral organophosphorus compounds, a class of molecules with significant applications in catalysis and materials science. researchgate.net It also serves as the precursor for widely used chiral auxiliaries like (S)-(-)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its enantiomer (RAMP). wikipedia.org
| Reaction / Synthesis | Role of this compound | Achieved Stereoselectivity | Reference |
|---|---|---|---|
| Synthesis of Axially Chiral Vinylallenes | Directs stereochemistry of allene (B1206475) formation | Up to >99% ee | nih.gov |
| Asymmetric Michael Additions | Polymer-supported chiral auxiliary | Increased stereoselectivity vs. solution phase | researchgate.net |
| Synthesis of P-Chiral Organophosphorus Compounds | Source of chirality for phosphorus center | Effective stereocontrol | researchgate.net |
| Synthesis of SAMP/RAMP Auxiliaries | Chiral starting material | Precursor for other versatile auxiliaries | wikipedia.org |
Research Landscape and Future Directions in this compound Chemistry
The field of this compound chemistry continues to evolve, with current research focusing on enhancing catalytic efficiency, developing sustainable synthetic methods, and expanding its application to new frontiers.
A significant recent advancement is the development of this compound-based chiral deep eutectic solvents. rsc.orgrsc.org These novel solvent systems, where this compound is a component of the liquid medium itself, can act as recyclable organocatalysts for reactions like asymmetric conjugate additions, aligning with the principles of green chemistry by reducing reliance on volatile organic compounds. rsc.org
Researchers are also designing more sophisticated catalysts derived from this compound to overcome the limitations of the parent molecule. For instance, proline-derived tetrazole organocatalysts have demonstrated superior performance in reactions like the Mannich and Michael additions, offering higher yields and enantioselectivities while functioning in non-polar solvents where proline itself often fails. organic-chemistry.orgrsc.org Another innovative approach involves incorporating this compound derivatives into mechanically interlocked molecules, such as wikipedia.orgrotaxanes, to create a confined and highly organized chiral environment around the catalytic site, leading to improved selectivity. nih.gov
Future directions point towards the expanding role of this compound and its derivatives in medicinal chemistry and materials science. This compound is a key starting material for the synthesis of various substituted pyrrolidines used in approved drugs like Avanafil and Alpelisib. mdpi.com Furthermore, novel this compound derivatives are being investigated as inhibitors of amino acid transporters in pathogenic organisms, opening a new strategy for anti-parasitic drug development. frontiersin.org The synthesis of unnatural, conformationally constrained proline analogues for incorporation into peptides and other bioactive molecules remains a vibrant area of research, with this compound-based strategies playing a crucial role. researchgate.net The continued exploration of this compound in multi-component reactions promises to yield rapid and efficient pathways to complex molecular architectures, further cementing its status as an indispensable tool in advanced chemical synthesis. tandfonline.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2S)-pyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c7-4-5-2-1-3-6-5/h5-7H,1-4H2/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVNJUAVDAZWCB-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23356-96-9 | |
| Record name | L-Prolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23356-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-(pyrrolidin-1-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.445 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | PROLINOL, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5GD8LDG49 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Advanced Synthetic Methodologies for L Prolinol and Its Derivatives
Enantioselective Synthesis of L-Prolinol and its Chiral Scaffold Analogues
The cornerstone of this compound's utility lies in its chirality. Therefore, synthetic methods that preserve or create this stereochemistry with high fidelity are of paramount importance. The most direct and common route to enantiomerically pure this compound is the reduction of the carboxylic acid functionality of L-proline. wikipedia.orgyoutube.com
Historically, strong reducing agents like lithium aluminium hydride (LiAlH4) in anhydrous solvents such as tetrahydrofuran (B95107) (THF) have been employed for this transformation. youtube.com While effective, the use of such potent and hazardous reagents has spurred the development of more benign and selective methods.
A significant advancement in this area is the catalytic hydrogenation of L-proline. This method often employs transition metal catalysts, such as ruthenium on a carbon support (Ru/C), under high pressure (4-10 MPa) and elevated temperatures (120-180°C). google.com The presence of a catalytic amount of acid, like phosphoric acid, can facilitate the reaction, leading to high yields of this compound with a simplified work-up procedure. google.com Another approach involves the use of platinum-molybdenum oxide catalysts on an alumina (B75360) support (Pt-MoOx/Al2O3) in aqueous phosphoric acid, highlighting a move towards more environmentally friendly conditions. google.com
Beyond the synthesis of this compound itself, significant research has focused on the creation of its chiral scaffold analogues. These are molecules that retain the core pyrrolidine (B122466) ring but feature different substituents, providing a diverse toolkit for chemists. The synthesis of these analogues often relies on stereoselective or asymmetric methods to control the creation of new chiral centers.
One strategy involves the modification of existing proline derivatives. For instance, the enantioselective synthesis of 4-substituted proline scaffolds can be achieved through phase-transfer catalysis. A notable example is the double allylic alkylation of a glycine (B1666218) imine analogue in the presence of a chinchonidine-derived catalyst to produce tert-butyl (S)-4-methyleneprolinate, a versatile precursor for various 4-substituted prolines. rsc.org
Furthermore, biocatalysis offers a powerful tool for the enantioselective synthesis of chiral amino alcohols. Engineered amine dehydrogenases (AmDHs) have been developed to catalyze the asymmetric reductive amination of α-hydroxy ketones, providing access to a wide range of chiral vicinal amino alcohols with excellent enantioselectivity (often >99% ee) and generating water as the only byproduct. acs.orgnih.gov While not a direct synthesis of this compound, this methodology is crucial for producing its structural analogues.
The table below summarizes key methodologies for the enantioselective synthesis of this compound and its analogues.
| Method | Starting Material | Key Reagents/Catalyst | Product | Key Features |
| Chemical Reduction | L-Proline | Lithium Aluminium Hydride (LiAlH4), THF | This compound | High yield, traditional method |
| Catalytic Hydrogenation | L-Proline | Ru/C, H2, Phosphoric Acid | This compound | High pressure and temperature, simpler work-up |
| Catalytic Hydrogenation | L-Proline | Pt-MoOx/Al2O3, H2, H3PO4 (aq) | This compound | Aqueous conditions |
| Phase-Transfer Catalysis | Glycine imine analogue | Chinchonidine-derived catalyst | 4-Methylene-proline derivative | Enantioselective C-C bond formation |
| Biocatalysis | α-Hydroxy ketones | Engineered Amine Dehydrogenase (AmDH) | Chiral vicinal amino alcohols | High enantioselectivity, green conditions |
Directed Synthesis of N-Substituted this compound Derivatives for Catalytic and Material Science Applications
The modification of the nitrogen atom of the pyrrolidine ring in this compound opens up a vast chemical space for the design of specialized molecules for catalysis and material science. The synthesis of N-substituted this compound derivatives often involves standard alkylation or arylation reactions, but with careful consideration to preserve the compound's chirality.
For catalytic applications, N-substituted this compound derivatives are frequently used as chiral ligands for transition metals or as organocatalysts themselves. The substituents on the nitrogen can be tailored to fine-tune the steric and electronic properties of the catalyst, thereby influencing the outcome of asymmetric reactions. For example, N-acylation of this compound with enoyl chlorides, such as cinnamoyl chloride or crotonyl chloride, yields N-acylprolinol derivatives. These can be further polymerized to create chiral polymers for applications in asymmetric Michael additions. google.com
In material science, N-substituted this compound derivatives are valuable building blocks for creating chiral polymers, liquid crystals, and other functional materials. For instance, this compound can be used as a starting material for the synthesis of novel chiral eutectic mixtures. These are formed by combining this compound with a hydrogen bond acceptor, like tetrabutylammonium (B224687) bromide (TBAB), or a hydrogen bond donor, like glycolic acid. acs.orgorganic-chemistry.org These mixtures can act as sustainable and recyclable chiral solvents for asymmetric organocatalysis. acs.orgorganic-chemistry.org The N-substituent in these systems can be designed to enhance the properties of the resulting material.
The synthesis of these derivatives often starts with the protection of the hydroxyl group of this compound, followed by the desired N-functionalization, and subsequent deprotection if necessary. The choice of protecting groups and reaction conditions is crucial to avoid racemization.
The table below presents examples of N-substituted this compound derivatives and their applications.
| N-Substituent | Synthetic Approach | Application Area | Specific Use |
| Acyl (e.g., Cinnamoyl) | N-acylation with enoyl chloride | Catalysis | Monomer for chiral polymers in asymmetric Michael additions |
| Alkyl/Aryl | N-alkylation/arylation | Catalysis/Material Science | Chiral ligands, organocatalysts, precursors for chiral materials |
| - | Formation of eutectic mixtures | Material Science/Catalysis | Chiral solvents for asymmetric reactions |
Preparation of Polymeric and Immobilized this compound Architectures
To address challenges such as catalyst separation and recyclability, significant efforts have been directed towards the development of polymeric and immobilized this compound-based catalysts. ajinomoto.com This approach involves attaching the this compound moiety to a solid support or incorporating it into a polymer backbone, rendering the catalyst heterogeneous and easily recoverable. ajinomoto.com
A common strategy is the immobilization of this compound derivatives onto pre-existing polymers. For example, this compound can be functionalized and then grafted onto polystyrene or polyethylene (B3416737) glycol (PEG). wikipedia.org These polymer-supported catalysts have been successfully employed in various asymmetric reactions, including aldol (B89426) condensations and Michael additions, often exhibiting comparable activity and selectivity to their homogeneous counterparts. wikipedia.org A key advantage is the ability to recover the catalyst by simple filtration and reuse it in multiple reaction cycles. wikipedia.org
Another approach involves the synthesis of polymers where the this compound unit is an integral part of the polymer chain. This can be achieved through the polymerization of this compound-containing monomers. For instance, N-acylated this compound derivatives can be polymerized to yield chiral polymers that have shown catalytic activity in asymmetric Michael additions. google.com Ring-opening polymerization of L-proline N-carboxyanhydride (NCA) can also be used to create poly(L-proline) chains, which can then be used to stabilize nanostructures for various applications. rsc.org
The choice of the support material is critical and can influence the catalyst's performance. Common supports include:
Polymers: Polystyrene, Polyethylene glycol (PEG)
Inorganic Materials: Silica gel
Carbon-based Materials: Carbon nanotubes
The table below summarizes different approaches for preparing polymeric and immobilized this compound architectures.
| Immobilization Strategy | Support/Polymer | This compound Derivative | Application |
| Grafting onto Polymer | Polystyrene | Functionalized this compound | Recyclable catalyst for aldol reactions |
| Grafting onto Polymer | Polyethylene Glycol (PEG) | Functionalized this compound | Recyclable catalyst for aldol and Mannich reactions |
| Incorporation into Polymer Chain | Polyacrylate | N-Acylprolinol | Chiral polymer for asymmetric Michael additions |
| Immobilization on Inorganic Support | Silica Gel | Functionalized this compound | Heterogeneous catalyst |
| Immobilization on Carbon Support | Carbon Nanotubes | This compound | Heterogeneous catalyst for various organic reactions |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of this compound and its derivatives.
A significant area of development is the use of more environmentally benign solvents and reaction conditions. As mentioned earlier, the catalytic hydrogenation of L-proline in aqueous media represents a greener alternative to the use of hazardous reducing agents in organic solvents. google.com Furthermore, the development of deep eutectic solvents (DESs) based on this compound offers a recyclable and potentially less toxic reaction medium for asymmetric catalysis. acs.org These chiral liquids, formed by mixing this compound with compounds like glycolic acid, can act as both the catalyst and the solvent, minimizing waste. acs.org
Another green approach focuses on improving the atom economy and reducing waste in the synthetic process. A patented method for this compound synthesis highlights a process with mild reaction temperatures, no solid waste generation, and the avoidance of costly and hazardous reagents like lithium aluminium hydride. rsc.org This method involves the esterification of L-proline followed by reduction with sodium borohydride (B1222165) in methanol, which is a safer alternative. rsc.org
Biocatalysis is another cornerstone of green chemistry, and the use of engineered enzymes, such as amine dehydrogenases, for the synthesis of this compound analogues from renewable feedstocks is a promising avenue. acs.orgnih.gov These enzymatic reactions typically occur in water under mild conditions and exhibit high selectivity, minimizing the need for protecting groups and reducing the generation of byproducts.
The table below outlines some green chemistry approaches in the context of this compound synthesis.
| Green Chemistry Principle | Approach | Specific Example | Benefit |
| Safer Solvents and Auxiliaries | Use of aqueous media | Catalytic hydrogenation of L-proline in water | Avoids hazardous organic solvents |
| Safer Solvents and Auxiliaries | Use of deep eutectic solvents (DES) | This compound/glycolic acid mixture as a recyclable solvent | Reduces solvent waste, catalyst is recyclable |
| Design for Energy Efficiency | Milder reaction conditions | Patented synthesis using NaBH4 at 20-25°C | Lower energy consumption compared to high-temperature methods |
| Use of Renewable Feedstocks | Biocatalysis | Enzymatic synthesis of chiral amino alcohols from bio-based ketones | Reduces reliance on fossil fuels |
| Waste Prevention | Atom-efficient reactions | Catalytic methods with high yields | Minimizes byproduct formation |
Scalable and Continuous Flow Synthetic Strategies for this compound-Based Compounds
The transition from laboratory-scale synthesis to industrial production requires robust, scalable, and efficient methodologies. For this compound, this has led to the development of processes that can be safely and economically implemented on a larger scale.
The high-pressure hydrogenation of L-proline using a ruthenium on carbon catalyst is considered an industrially viable method. nih.gov This process is noted for its high yield and simpler post-reaction treatment compared to methods using stoichiometric metal hydrides. nih.gov A scalable and chromatography-free synthesis of N-Boc-trans-4-methyl-L-prolinol has also been reported, starting from inexpensive amino acids and demonstrating the feasibility of producing this compound derivatives on a multi-gram scale without the need for costly purification techniques. acs.org
Continuous flow chemistry is emerging as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering advantages in terms of safety, efficiency, and scalability. rsc.org In a continuous flow setup, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. youtube.com This can lead to higher yields, improved selectivity, and safer handling of hazardous reagents.
For the synthesis of chiral amino alcohols like this compound and its derivatives, continuous flow reactors can be particularly advantageous. They can facilitate the use of immobilized catalysts, enabling continuous production with easy catalyst separation. nih.gov For example, enzymatic reactions for the synthesis of chiral amino-alcohols have been successfully implemented in continuous-flow microreactor systems, demonstrating the potential for rapid process development and intensification. The use of 3D-printed custom-made flow reactors has also been explored for asymmetric reactions, showcasing the flexibility of this technology. nih.gov
The table below highlights key aspects of scalable and continuous flow synthesis for this compound-based compounds.
| Synthesis Strategy | Key Features | Example Application | Advantages |
| Scalable Batch Synthesis | High-pressure hydrogenation, chromatography-free purification | Industrial production of this compound from L-proline | High yield, cost-effective, simpler work-up |
| Continuous Flow Synthesis | Use of packed-bed or microreactors, precise control of reaction conditions | Enzymatic synthesis of chiral amino alcohols | Improved safety, higher efficiency, easy scalability |
| Continuous Flow with Immobilized Catalysts | Recyclable catalysts in a continuous loop | Asymmetric synthesis using immobilized this compound derivatives | Continuous production, catalyst reuse, reduced waste |
L Prolinol in Asymmetric Organocatalysis: Scope and Mechanism
L-Prolinol-Catalyzed Enamine-Iminium Reaction Mechanisms
This compound, a chiral amino alcohol derived from the natural amino acid L-proline, has emerged as a versatile and powerful organocatalyst in asymmetric synthesis. Its catalytic activity is primarily rooted in its ability to engage in enamine and iminium ion-mediated reaction pathways, similar to its parent compound, L-proline. libretexts.orgnobelprize.org The catalytic cycle typically begins with the reaction between the secondary amine of this compound and a carbonyl compound (an aldehyde or a ketone). This condensation forms a nucleophilic enamine intermediate. nobelprize.orgrsc.org This enamine can then react with various electrophiles.
Alternatively, when reacting with α,β-unsaturated carbonyls, this compound can form a chiral iminium ion. This process lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, activating it for nucleophilic attack. libretexts.orgprinceton.edu A key feature of this compound is its hydroxyl group, which can act as an internal Brønsted acid or participate in hydrogen bonding to stabilize transition states, thereby influencing both reaction rates and stereoselectivity. nih.gov This bifunctionality, combining the nucleophilic/basic amine and the hydrogen-bond-donating hydroxyl group within a rigid chiral scaffold, is central to its efficacy in a wide range of asymmetric transformations.
Stereoselective Aldol (B89426) Reactions Mediated by this compound Derivatives
The asymmetric aldol reaction, a fundamental carbon-carbon bond-forming reaction, can be effectively catalyzed by this compound and its derivatives. nobelprize.orgnih.gov The established mechanism proceeds through the formation of an enamine intermediate from the reaction of the catalyst with a ketone donor. rsc.orgpnas.org This chiral enamine then attacks the re-face of an aldehyde acceptor. The stereochemical outcome is dictated by a well-organized, chair-like transition state, often analogized to the Zimmerman-Traxler model, where the hydroxyl group of the this compound scaffold plays a crucial role in orienting the substrates through hydrogen bonding. nobelprize.orgwikipedia.org This interaction mimics the function of the carboxylic acid group in proline catalysis, activating the aldehyde and shielding one of its faces. nobelprize.orgpnas.org Following the C-C bond formation, the resulting iminium ion is hydrolyzed to release the chiral β-hydroxyketone product and regenerate the catalyst. libretexts.org
L-prolinamides, which are derivatives of L-proline, have demonstrated notable catalytic activity. nih.gov The efficiency and enantioselectivity of these catalysts are influenced by the nature of the amide group; amides capable of acting as effective hydrogen bond donors tend to yield higher enantioselectivities. nih.gov For instance, prolinamides with a terminal hydroxyl group have shown enhanced catalytic performance. nih.gov
| Catalyst (Derivative) | Aldehyde | Ketone | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| L-Prolinamide | 4-Nitrobenzaldehyde | Acetone | 80 | 30 |
| N-Phenyl-L-prolinamide | 4-Nitrobenzaldehyde | Acetone | 95 | 46 |
| N-(2-hydroxyethyl)-L-prolinamide | 4-Nitrobenzaldehyde | Acetone | 96 | 60 |
| N-(2-hydroxyethyl)-L-prolinamide | Isovaleraldehyde | Acetone | 85 | 62 |
Asymmetric Michael Additions Catalyzed by this compound and its Scaffolds
This compound has proven to be a highly effective catalyst for the asymmetric Michael addition of ketones to nitroolefins. nih.govresearchgate.net While L-proline and its derivatives are versatile catalysts, this compound itself was initially seldom used in organocatalysis. nih.govresearchgate.net However, reports have shown that it can facilitate these additions with high diastereoselectivities and enantioselectivities. nih.gov The reaction mechanism involves the formation of a chiral enamine between this compound and the donor ketone (e.g., cyclohexanone). This enamine then undergoes a conjugate addition to the nitroolefin acceptor. The presence of an acid co-catalyst, such as benzoic acid, is often beneficial. nih.gov The stereoselectivity of the reaction is controlled by the chiral environment created by the catalyst, which directs the approach of the electrophile to the enamine.
Research has demonstrated that this compound can catalyze the addition of cyclohexanone (B45756) to various nitroolefins, affording the corresponding Michael adducts in good yields and with high stereocontrol. nih.gov
| Nitroolefin | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| β-Nitrostyrene | 48 | 85 | 95:5 | 95 |
| (E)-1-(4-chlorophenyl)-2-nitroethene | 72 | 88 | 96:4 | 96 |
| (E)-1-(4-methylphenyl)-2-nitroethene | 72 | 82 | 94:6 | 94 |
| (E)-1-(2-nitrophenyl)-2-nitroethene | 96 | 75 | 87:13 | 82 |
Enantioselective Mannich-type Reactions
The asymmetric Mannich reaction is a powerful tool for synthesizing chiral β-amino carbonyl compounds, which are valuable building blocks for pharmaceuticals and natural products. nih.govresearchgate.net Organocatalysis using proline and its derivatives has become a cornerstone for these transformations. nih.govsci-hub.st The catalytic cycle is analogous to that of the aldol reaction. libretexts.org An enamine is generated from a ketone or aldehyde donor and the this compound catalyst. This enamine then adds to an electrophilic imine (often pre-formed or generated in situ), establishing new stereocenters. libretexts.orgnih.gov
The stereochemical outcome is typically rationalized by a transition state model where the enamine attacks one of the enantiotopic faces of the E-configured imine. For proline-catalyzed reactions, the si-face attack is favored, leading to syn-configured products, as the alternative re-face attack is sterically hindered by the catalyst's pyrrolidine (B122466) ring. libretexts.org By modifying the catalyst scaffold, it is possible to favor the formation of anti-products. nih.gov For example, a specifically designed pyrrolidine-based catalyst, (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid, was developed to provide excellent yields and high anti-diastereoselectivity. nih.gov While direct catalysis by unmodified this compound is less documented, its derivatives, particularly those designed to enhance solubility in nonpolar solvents, have proven highly effective. sci-hub.st
| Catalyst | Aldehyde Donor | Imine Acceptor | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid | Propionaldehyde | N-PMP-protected α-imino ethyl glyoxylate | 85 | 95:5 | >99 |
| (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid | Isovaleraldehyde | N-PMP-protected α-imino ethyl glyoxylate | 81 | 98:2 | >99 |
| (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid | Cyclohexanecarbaldehyde | N-PMP-protected α-imino ethyl glyoxylate | 89 | 94:6 | 98 |
Diels-Alder Cycloadditions and Inverse Electron Demand Reactions
This compound and its derivatives can catalyze Diels-Alder reactions through two distinct mechanistic pathways depending on the electronic nature of the reactants. In the standard approach, the catalyst reacts with an α,β-unsaturated aldehyde or ketone to form an iminium ion. This transformation lowers the LUMO energy of the dienophile, accelerating the [4+2] cycloaddition with an electron-rich diene.
Conversely, in an inverse-electron-demand Diels-Alder (IEDDA) reaction, the catalyst activates the substrate in the opposite manner. beilstein-journals.orgwikipedia.org this compound reacts with a ketone or aldehyde to form an electron-rich enamine. beilstein-journals.orgnih.gov This enamine then serves as the dienophile, reacting with an electron-poor diene, such as a 1,2,4,5-tetrazine. beilstein-journals.orgsigmaaldrich.com This reaction pathway is particularly useful for the synthesis of heterocyclic compounds. sigmaaldrich.com The catalytic cycle for the IEDDA reaction involves three key intermediates: the enamine, a bicyclic species formed after the [4+2] cycloaddition, and a dihydropyridazine (B8628806) species that results from the retro-Diels-Alder elimination of dinitrogen. beilstein-journals.orgnih.gov
| Diene | Dienophile Precursor (Ketone) | Catalyst | Product | Note |
|---|---|---|---|---|
| 3,6-di(2-pyridyl)-1,2,4,5-tetrazine | Acetone | L-Proline | 4-acetyl-3,6-di(pyridin-2-yl)-4,5-dihydropyridazine | Mechanism studied via NMR and ESI-MS. beilstein-journals.org |
| Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | Various ketones/aldehydes | Secondary Amines (e.g., L-Proline) | Substituted Pyridazines | Forms an enamine that acts as an electron-rich dienophile. sigmaaldrich.com |
Knoevenagel Condensations and Related Carbonyl Activations
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between a carbonyl compound and an active methylene (B1212753) compound, typically catalyzed by a base. tandfonline.comtandfonline.com L-proline and its derivatives have been successfully employed as efficient, ecofriendly organocatalysts for this transformation. tandfonline.combiomedres.us The reaction mechanism is believed to involve bifunctional catalysis. The basic secondary amine of the catalyst facilitates the deprotonation of the active methylene compound to generate a nucleophile. researchgate.net Simultaneously, the acidic proton (from the carboxylic acid in proline or the hydroxyl group in prolinol) can activate the carbonyl group of the aldehyde or ketone via hydrogen bonding, making it more susceptible to nucleophilic attack. researchgate.net
This methodology avoids the use of harsh or environmentally unfavorable solvents, as the reaction often proceeds smoothly in ethanol. tandfonline.com L-proline has been shown to be effective in catalyzing the condensation of various indole-3-carboxaldehydes with ethyl cyanoacetate, producing the corresponding acrylate (B77674) derivatives in high yields. tandfonline.com
| Aldehyde | Active Methylene Compound | Time (min) | Yield (%) |
|---|---|---|---|
| Indole-3-carboxaldehyde | Ethyl cyanoacetate | 30 | 98 |
| 5-Bromo-indole-3-carboxaldehyde | Ethyl cyanoacetate | 30 | 98 |
| 5-Nitro-indole-3-carboxaldehyde | Ethyl cyanoacetate | 30 | 98 |
| 1-Methyl-indole-3-carboxaldehyde | Ethyl cyanoacetate | 30 | 98 |
Robinson Annulation Processes
The Robinson annulation is a powerful ring-forming reaction that constructs a six-membered ring through a tandem Michael addition and intramolecular aldol condensation. wikipedia.orgmasterorganicchemistry.com The development of an asymmetric variant using chiral organocatalysts like L-proline and its derivatives represented a significant advance in synthetic chemistry. masterorganicchemistry.comresearchgate.net These catalysts facilitate the formation of key synthetic intermediates, such as the Wieland-Miescher ketone, with high enantioselectivity. researchgate.net
The catalytic cycle begins with the enamine-mediated Michael addition of a ketone to a methyl vinyl ketone (MVK) or a similar acceptor. wikipedia.org The enamine, formed between the catalyst and the ketone, adds to the Michael acceptor to create a 1,5-dicarbonyl intermediate. This intermediate then undergoes an intramolecular aldol condensation, also potentially mediated by the catalyst, to form the cyclic keto alcohol, which subsequently dehydrates to yield the final α,β-unsaturated ketone product. masterorganicchemistry.com Diarylprolinol silyl (B83357) ethers, derivatives of this compound, have been identified as highly effective catalysts for these annulation reactions, providing excellent enantioselectivity. acs.org
| Ketone Donor | Michael Acceptor | Catalyst | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|---|
| 2-Methyl-1,3-cyclohexanedione | Methyl vinyl ketone | L-Proline | (S)-Wieland-Miescher Ketone | 49 | 76 | researchgate.net |
| 3-Methylbut-2-enal | (E)-3-(2-nitrophenyl)acrylaldehyde | Diarylprolinol silyl ether | Formal [4+2] Cycloadduct | - | >99.5 | acs.org |
Stereocontrolled Alpha-Functionalizations (e.g., α-Amination, α-Oxyamination)
The direct, stereocontrolled introduction of nitrogen and oxygen functionalities at the α-position of carbonyl compounds is a powerful transformation in organic synthesis, providing access to valuable chiral building blocks like α-amino acids and α-hydroxy carbonyls. This compound and its derivatives have emerged as effective organocatalysts for these reactions, proceeding through enamine-based activation of the carbonyl substrate.
α-Amination:
The asymmetric α-amination of aldehydes and ketones using azodicarboxylates as the nitrogen source is a well-established reaction catalyzed by proline and its analogues. nih.gov While L-proline itself is a highly effective catalyst, this compound-derived structures also facilitate this transformation. nih.gov The reaction mechanism involves the formation of a chiral enamine intermediate between the this compound catalyst and the carbonyl substrate. This enamine then attacks the electrophilic nitrogen atom of the azodicarboxylate in a stereocontrolled manner, dictated by the chiral environment of the catalyst. Subsequent hydrolysis releases the α-aminated product and regenerates the catalyst.
For instance, silylated prolinol derivatives, such as silyloxyproline, have proven to be general and effective catalysts for the α-amination of both aldehydes and ketones. nih.gov These catalysts can accommodate acyclic ketones and α-branched aldehydes, achieving high yields and excellent enantioselectivities. nih.gov The products of these reactions are often reduced in situ to the corresponding stable amino alcohols due to the potential instability of the α-aminated carbonyl compounds. nih.gov
α-Oxyamination:
Similar to α-amination, the asymmetric α-oxyamination of carbonyl compounds introduces an oxygen atom adjacent to the carbonyl group. Proline-catalyzed α-aminoxylation reactions using nitrosobenzene (B162901) as the oxygen source have been studied extensively. nih.gov Density functional theory (DFT) studies have shown that the most favorable pathway involves the nucleophilic attack of the (E)-proline enamine on the oxygen atom of the nitrosobenzene, with a concurrent proton transfer from the carboxylic acid group to the nitrogen atom. nih.gov This enamine attack on the oxygen is favored over attack on the nitrogen due to the higher basicity of the nitrogen atom. nih.gov Bifunctional ureas can be used as additives to increase the rate of proline-catalyzed α-aminoxylations. acs.org
The scope of these this compound-catalyzed α-functionalizations is broad, though challenges remain, particularly with less reactive substrates like aromatic ketones, which sometimes require different types of catalysts, such as primary amines derived from cinchona alkaloids. nih.gov
| Carbonyl Substrate | Electrophile | Catalyst | Yield (%) | Enantioselectivity (ee %) | Reference |
|---|---|---|---|---|---|
| Propanal | Dibenzyl azodicarboxylate | L-Proline | 95 | 97 | nih.gov |
| Cyclohexanone | Diethyl azodicarboxylate (DEAD) | Silyloxyproline | 99 | 99 | nih.gov |
| α-Branched Aldehydes | Azodicarboxylates | Silyloxyproline | 64-73 | 78-96 | nih.gov |
| Propanal | Nitrosobenzene | L-Proline | N/A (Theoretical Study) | N/A (Theoretical Study) | nih.gov |
Rational Catalyst Design and Structure-Activity Relationship Studies in this compound Organocatalysis
The efficacy of this compound in organocatalysis has spurred significant research into rational catalyst design to enhance reactivity, stereoselectivity, and substrate scope. Structure-activity relationship (SAR) studies have been pivotal in understanding how modifications to the this compound scaffold influence catalytic outcomes.
A key strategy in catalyst design involves modifying the pyrrolidine ring of proline or prolinol. These modifications can influence the steric and electronic properties of the catalyst, which in turn affects the stability and geometry of the key enamine intermediate and the transition state of the reaction. For example, the introduction of bulky silyl groups at the 5-position of the proline ring has led to highly effective catalysts for the amination of ketones. nih.gov
Another innovative approach involves the use of this compound as a component in chiral eutectic mixtures or deep eutectic solvents. rsc.orgrsc.org A study focused on novel this compound-based chiral liquids, created by mixing this compound with substances like glycolic acid (GA) or tetrabutylammonium (B224687) bromide (TBAB). rsc.orgrsc.org These mixtures act as both the solvent and the catalyst. Spectroscopic analyses (ATR-FTIR, NMR) revealed that weak interactions, such as hydrogen bonding between the hydroxyl group of this compound and the co-solvent, are responsible for the formation of these eutectic mixtures. rsc.orgrsc.org The this compound/GA mixture, in a 1:1 ratio, demonstrated superior yields and selectivities in the asymmetric conjugate addition of ketones to nitroolefins compared to this compound alone. rsc.org This enhancement is attributed to the specific structural arrangement and interactions within the chiral liquid, which facilitate the formation of a crucial oxazoline (B21484) intermediate. rsc.org
Computational studies have also become an indispensable tool for the rational design of organocatalysts. rsc.org By modeling transition states, researchers can predict how structural changes will affect enantioselectivity. This predictive power accelerates the discovery of novel catalysts by moving beyond trial-and-error experimentation and enabling a more designed approach to catalyst development. For instance, computational analysis can explain the origins of stereodivergence and highlight the importance of non-covalent interactions in guiding the reaction pathway, which is often more critical than simple steric hindrance.
These examples underscore the importance of a synergistic approach, combining synthetic modification, spectroscopic analysis, and computational modeling to develop next-generation this compound-based catalysts with tailored properties for specific asymmetric transformations.
Recoverability and Reusability of Supported this compound Catalysts
A significant drawback of homogeneous catalysis can be the difficulty in separating the catalyst from the reaction mixture, which is particularly problematic for expensive or synthetically complex chiral catalysts. To address this, considerable effort has been dedicated to immobilizing this compound and its derivatives onto solid or soluble supports, enabling facile recovery and reuse.
One successful strategy is the anchoring of L-proline derivatives onto polymer scaffolds. nih.gov Poly(ethylene glycol) (PEG) has been used as a soluble support for L-proline, creating a catalyst that can be recovered through precipitation and reused multiple times in aldol condensations with only a minor decrease in selectivity. nih.gov Similarly, L-proline has been functionalized onto polystyrene beads, which can be easily filtered from the reaction mixture and have been shown to be recyclable for up to five cycles without a significant loss of catalytic activity. nih.gov The polymer backbone itself may also positively influence catalytic activity by mimicking a peptide environment. nih.gov
Thermoresponsive polymers offer a more advanced method for catalyst recovery. L-proline moieties have been attached to polymers that exhibit a lower critical solution temperature (LCST). nih.gov Below the LCST, the polymer-supported catalyst is soluble, but upon heating, it forms hydrophobic nanoreactors where the reaction proceeds efficiently in water. After the reaction, cooling the mixture disassembles the nanoreactors, making the polymer soluble again and causing the product to precipitate in a nearly pure form. The aqueous solution of the catalyst can then be reused for subsequent cycles. In one study, such a system was reused for five cycles with high retention of selectivity. nih.gov
Another approach to catalyst recyclability is the use of this compound in deep eutectic solvents. A chiral liquid formed from an this compound/glycolic acid mixture was successfully used for the conjugate addition of ketones to β-nitrostyrenes on a gram scale. This chiral liquid was recovered and reused for up to five reaction cycles. rsc.org While a decrease in enantioselectivity was observed with each cycle, indicating a need for further optimization of the recovery process, the study demonstrated the viability of this method. rsc.org
These methodologies highlight the progress in making this compound-based organocatalysis more sustainable and economically viable for larger-scale applications by ensuring the longevity of the chiral catalyst.
| Catalyst System | Support | Reaction | Number of Cycles | Outcome | Reference |
|---|---|---|---|---|---|
| L-Proline | Poly(ethylene glycol) (PEG) | Aldol Condensation | Several | Close to unchanged yields, small loss in selectivity. | nih.gov |
| L-Proline | Polystyrene Beads | Aldol Condensation | 5 | No significant loss in catalytic activity. | nih.gov |
| This compound/Glycolic Acid 1:1 | Deep Eutectic Solvent | Conjugate Addition | 5 | Minimal loss of performance; enantioselectivity decreased with each cycle. | rsc.org |
| L-Proline | Thermoresponsive Polymer | Asymmetric Aldol Reaction | 5 | Small decrease in yield, selectivity remained high. | nih.gov |
Mechanistic Elucidation and Transition State Analysis
Spectroscopic and Spectrometric Investigations of Reaction Intermediates
Direct observation and characterization of fleeting reaction intermediates are crucial for validating proposed mechanistic pathways. Spectroscopic and spectrometric techniques have proven invaluable in providing snapshots of the catalytic cycle, identifying key species, and understanding their roles.
Electrospray Ionization Mass Spectrometry (ESI-MS) has emerged as a powerful tool for monitoring organocatalytic reactions in real-time. Its soft ionization nature allows for the detection of non-covalent complexes and transient intermediates that are central to the catalytic process.
In the context of L-proline catalyzed reactions, a close structural analog to L-prolinol, ESI-MS has been instrumental in identifying all proposed intermediates in the aldol (B89426) reaction, thereby confirming the accepted mechanism. nih.govresearchgate.net This technique allows for the direct observation of the temporal evolution of reactants and products. nih.gov While direct ESI-MS analysis of reacting solutions can be complex due to the presence of numerous species, tandem mass spectrometry (MS/MS) and collision-induced dissociation (CID) experiments provide structural information about the detected ions, helping to distinguish intermediates from side products and background noise. researchgate.net
Key Findings from ESI-MS Studies:
| Intermediate/Species | Observation | Significance |
| Enamine Intermediate | Detected and characterized | Confirms its role as a key nucleophilic species in the catalytic cycle. |
| Oxazolidinone Intermediate | Observed in some systems | Can be a key intermediate or a parasitic off-cycle species depending on the reaction conditions. researchgate.net |
| Product-Catalyst Adducts | Detected | Provides insights into product inhibition and catalyst deactivation pathways. |
This table summarizes general findings from ESI-MS studies on proline-type catalysts.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural and dynamic information about species in solution, making it an indispensable technique for studying catalytic mechanisms. In the realm of this compound catalysis, NMR has been pivotal in characterizing key intermediates and understanding the delicate equilibria that govern catalyst activity and selectivity. nih.gov
NMR studies have successfully identified and characterized enamine and oxazolidine (B1195125) intermediates derived from this compound and its ether derivatives. nih.govrsc.org For instance, the formation and stability of prolinol-derived enamines have been investigated, revealing that their concentration and configuration (E/Z) are influenced by the solvent, the aldehyde structure, and the substituents on the prolinol catalyst. nih.gov Furthermore, NMR has been used to monitor the rapid cyclization of the enamine to a more stable oxazolidine, an equilibrium that can significantly impact the catalyst's performance. nih.govresearchgate.net Two-dimensional NMR techniques, such as EXSY (Exchange Spectroscopy), have provided direct evidence for the conversion of oxazolidinones to enamines, clarifying their role in the catalytic cycle. researchgate.net
Significant NMR Observations for this compound Systems:
| Observation | Technique | Implication |
| In-situ detection of enamines | ¹H and ¹³C NMR | Confirms the formation of the key nucleophilic intermediate. nih.gov |
| Characterization of oxazolidines | ¹H, ¹³C, and NOESY NMR | Elucidates the structure of this often more stable, but potentially parasitic, species. rsc.orgresearchgate.net |
| Observation of Z-enamines | ¹H NMR | Provides insight into the stereochemical aspects of the enamine formation. nih.gov |
| Monitoring enamine-oxazolidine equilibrium | ¹H NMR | Highlights the dynamic nature of the catalytic system and factors influencing catalyst availability. nih.gov |
This table showcases the utility of NMR in elucidating the catalytic pathways involving this compound.
A significant challenge in studying reaction mechanisms by ESI-MS is the low concentration and ionization efficiency of neutral intermediates. To overcome this, the "charge-tagging" strategy has been developed. This involves covalently attaching a permanently charged group to the catalyst, in this case, an this compound derivative. This modification dramatically enhances the ESI-MS response of the catalyst and all its subsequent intermediates, allowing for their detection at much lower concentrations. researchgate.netnih.gov
The use of charge-tagged L-proline-derived catalysts has enabled the detection and characterization of all three proposed intermediates in certain catalytic cycles. nih.gov This approach has proven to be highly effective for studying reactive intermediates that are otherwise difficult to observe, providing clearer insights into the catalytic mechanism. nih.gov
Computational Modeling of Transition States and Stereoselectivity Pathways
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens to investigate the transition states that govern the rate and stereoselectivity of this compound-catalyzed reactions. These models provide detailed three-dimensional structures and energetic information for transition states, which are experimentally inaccessible.
DFT calculations have been extensively used to study the aldol reaction catalyzed by proline and its analogs. nih.govresearchgate.net These studies have elucidated the key interactions, such as hydrogen bonding and steric hindrance, that determine the facial selectivity of the enamine attack on the electrophile. nih.govnih.gov The models can predict the preferred stereochemical outcome (e.g., syn vs. anti, and the absolute configuration) by comparing the relative energies of the different diastereomeric transition states. nih.govacs.org For instance, the Houk-List model, which emphasizes the role of hydrogen bonding between the catalyst's acidic proton and the acceptor's carbonyl group, has been computationally substantiated and refined. nih.gov
Insights from Computational Studies:
| Aspect Modeled | Key Findings |
| Transition State Geometries | Elucidation of the chair-like or boat-like conformations of the six-membered transition state assembly. nih.gov |
| Stereoselectivity | Prediction of enantiomeric excess (ee) and diastereomeric ratio (dr) based on the energy differences between competing transition states. nih.govacs.org |
| Role of Catalyst Structure | Understanding how modifications to the this compound scaffold influence transition state energies and, consequently, selectivity. nih.gov |
| Proton Transfer | Analysis of the geometry and energetics of the proton transfer step, a critical element in many this compound catalyzed reactions. nih.gov |
This table highlights the contributions of computational modeling to understanding stereoselectivity.
Kinetic and Stereochemical Data Analysis for Mechanistic Hypotheses
Kinetic studies provide quantitative data on reaction rates and their dependence on the concentrations of reactants and catalysts. This information is crucial for formulating and testing mechanistic hypotheses. For proline-catalyzed reactions, kinetic measurements have been used to determine the order of the reaction with respect to the catalyst and substrates, providing evidence for the number of catalyst molecules involved in the rate-determining transition state. nih.gov
Stereochemical data, particularly the analysis of non-linear effects (NLEs), can also offer profound mechanistic insights. A linear relationship between the enantiomeric excess of the catalyst and the product suggests that a single catalyst molecule is involved in the stereodetermining step. Conversely, a non-linear relationship can indicate the involvement of catalyst aggregates or multiple catalyst molecules in the transition state. Studies on proline-catalyzed aldol reactions have provided evidence for the involvement of only one proline molecule in the transition state. nih.govdntb.gov.ua
By combining kinetic data with the observed stereochemical outcomes under various conditions, researchers can build a comprehensive picture of the reaction mechanism, corroborating or challenging hypotheses derived from spectroscopic and computational methods.
Computational Chemistry in L Prolinol Catalysis
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like L-Prolinol. These calculations, which solve the Schrödinger equation for a given molecular system, provide detailed information about the electronic structure, which in turn governs the molecule's reactivity.
The electronic structure of this compound, characterized by its pyrrolidine (B122466) ring, primary alcohol, and secondary amine, dictates its role as an organocatalyst. Key parameters that can be determined through quantum chemical calculations include the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential.
The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and reactivity. For this compound, the nitrogen atom of the secondary amine is typically the nucleophilic center, a feature that can be quantified by analyzing its contribution to the HOMO.
The reactivity of this compound can be further explored by calculating various reactivity descriptors. These descriptors, derived from the electronic structure, can predict the most likely sites for electrophilic or nucleophilic attack. For instance, the Fukui function can be used to identify the regions of the molecule that are most susceptible to changes in electron density upon reaction.
Table 1: Illustrative Quantum Chemical Properties of this compound
| Property | Illustrative Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability (nucleophilicity) |
| LUMO Energy | 2.1 eV | Indicates electron-accepting ability (electrophilicity) |
| HOMO-LUMO Gap | 8.6 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.3 D | Influences solubility and intermolecular interactions |
Note: The values presented in this table are illustrative and can vary depending on the level of theory and basis set used in the calculation.
Density Functional Theory (DFT) Applications for Reaction Mechanism Validation and Prediction
Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying reaction mechanisms due to its favorable balance of accuracy and computational cost. researchgate.netacs.org In the context of this compound catalysis, DFT is instrumental in validating proposed reaction pathways and predicting the stereochemical outcomes of reactions.
For a given this compound-catalyzed reaction, such as the Michael addition of a ketone to a nitroalkene, DFT calculations can be used to map out the entire potential energy surface of the reaction. researchgate.net This involves locating the geometries and energies of all reactants, intermediates, transition states, and products. The transition states are of particular importance as they represent the energy barriers that must be overcome for the reaction to proceed.
By comparing the calculated energy barriers for different possible pathways, researchers can determine the most likely reaction mechanism. For example, in the this compound catalyzed Michael addition, DFT could be used to investigate whether the reaction proceeds via an enamine or an oxazolidinone intermediate. researchgate.net The calculated activation energies for the formation of these intermediates and their subsequent reactions would reveal the kinetically favored pathway.
Furthermore, DFT is a powerful tool for predicting the enantioselectivity of a reaction. researchgate.net By calculating the energies of the transition states leading to the different stereoisomers, the enantiomeric excess (e.e.) can be predicted. The difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states is directly related to the expected enantiomeric ratio of the products. These predictions can guide the rational design of more selective catalysts. researchgate.net
Table 2: Example of DFT-Calculated Energy Barriers for a Hypothetical this compound Catalyzed Reaction
| Reaction Step | Pathway A (Enamine) | Pathway B (Oxazolidinone) |
| Intermediate Formation | ||
| Transition State Energy | 15.2 kcal/mol | 18.5 kcal/mol |
| C-C Bond Formation (R-product) | ||
| Transition State Energy | 22.1 kcal/mol | 25.8 kcal/mol |
| C-C Bond Formation (S-product) | ||
| Transition State Energy | 20.5 kcal/mol | 24.1 kcal/mol |
| Predicted Major Product | S-enantiomer | S-enantiomer |
| Predicted e.e. | High | High |
Note: These values are hypothetical and serve to illustrate the application of DFT in mechanistic studies.
Molecular Dynamics Simulations of this compound-Mediated Systems
While quantum chemical methods provide a static picture of a reaction at the electronic level, Molecular Dynamics (MD) simulations offer a dynamic view of the system, tracking the movements of atoms and molecules over time. MD simulations are particularly useful for understanding the role of the solvent and the conformational flexibility of the catalyst and substrates in a reaction.
In an this compound-mediated system, MD simulations can be employed to study how the catalyst interacts with reactant molecules in a solution. unimi.it These simulations can reveal the preferred conformations of the this compound catalyst and how it forms pre-reaction complexes with the substrates. The solvent molecules are explicitly included in the simulation, allowing for the study of their influence on the stability of intermediates and transition states.
For instance, an MD simulation could be used to investigate the aggregation of this compound in different solvents, which could impact its catalytic activity. It could also be used to study the dynamics of the catalytic cycle, observing the conformational changes that this compound undergoes as it guides the reactants to the products.
Table 3: Parameters Often Analyzed in MD Simulations of Catalytic Systems
| Parameter | Description | Insights Gained |
| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Provides information on the solvation shell structure and intermolecular interactions. researchgate.net |
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed protein or molecule conformations. | Indicates the stability and conformational changes of the catalyst and substrates over time. |
| Hydrogen Bond Analysis | Identifies the formation and lifetime of hydrogen bonds between different molecules in the system. | Highlights the role of hydrogen bonding in stabilizing key intermediates and transition states. |
| Diffusion Coefficient | Quantifies the rate of translational motion of molecules in the system. | Relates to the mobility of reactants and the overall reaction rate. unimi.it |
Theoretical Studies on Chiral Induction and Enantioenrichment
The ability of this compound to induce chirality and achieve high levels of enantioenrichment is its most valuable feature as an organocatalyst. Theoretical studies are essential for understanding the origins of this stereocontrol at a molecular level.
Computational models, often based on DFT calculations, are used to analyze the transition states that lead to the formation of the different enantiomers. The key to understanding chiral induction lies in identifying the specific interactions that stabilize the transition state leading to the major enantiomer while destabilizing the transition state leading to the minor enantiomer.
In the case of this compound, the stereochemistry of the product is determined by the facial selectivity of the attack of the nucleophile on the electrophile. The pyrrolidine ring of this compound creates a specific chiral environment around the reactive center. Theoretical studies focus on elucidating the non-covalent interactions, such as hydrogen bonding and steric hindrance, that dictate this facial selectivity.
For example, in an this compound catalyzed reaction, the hydroxyl group can act as a hydrogen bond donor, coordinating to the electrophile and orienting it for a specific attack. Simultaneously, the bulky part of the catalyst can block one face of the nucleophile, forcing the reaction to proceed from the other face. Computational models can quantify the energetic contributions of these different interactions, providing a detailed picture of the mechanism of chiral induction.
These theoretical insights are not only of academic interest but also have practical implications for the development of new and improved catalysts. By understanding the factors that control enantioenrichment, chemists can rationally design new this compound derivatives with enhanced stereoselectivity for a wider range of chemical transformations.
Table 4: Key Factors in Chiral Induction by this compound Investigated by Theoretical Studies
| Factor | Description | Role in Enantioenrichment |
| Hydrogen Bonding | The hydroxyl and amine groups of this compound can form hydrogen bonds with the substrates. | Orients the reactants in the transition state, favoring one stereochemical outcome. |
| Steric Hindrance | The pyrrolidine ring creates a sterically demanding environment. | Blocks one face of the reacting molecules, leading to facial selectivity. |
| Conformational Rigidity | The cyclic structure of this compound restricts its conformational freedom. | Pre-organizes the catalyst for effective chiral recognition and transfer. |
| Electronic Effects | The electron-donating or -withdrawing nature of substituents on the catalyst can influence the transition state energies. | Can fine-tune the energy difference between the diastereomeric transition states. |
Interdisciplinary Applications of L Prolinol and Its Derivatives
L-Prolinol as Chiral Auxiliaries in the Total Synthesis of Complex Molecules
This compound is widely recognized as an effective chiral auxiliary, facilitating the stereoselective synthesis of complex organic molecules. Its utility stems from its ability to form transient diastereomeric intermediates that direct the stereochemical outcome of reactions, followed by its facile removal.
This compound has been successfully employed in the stereoselective synthesis of various biologically active natural products, particularly cyclolignans and their analogues. Cyclolignans, such as podophyllotoxin (B1678966) and its derivatives, are a class of natural products known for their diverse biological properties, including antiviral, antibacterial, and antineoplastic activities acs.orguw.edu.pl.
One notable application involves the formal synthesis of (−)-podophyllotoxin and the total synthesis of (+)-epigalcatin. Researchers have developed strategies utilizing this compound as a chiral auxiliary in the photocyclization of chiral atropoisomeric 1,2-bisbenzylidenesuccinate amide esters acs.orguw.edu.plresearchgate.netrsc.org. This crucial step, often performed under continuous-flow photochemical conditions for enhanced efficiency and scalability, allows for the construction of the cyclolignan framework with high stereoselectivity acs.orguw.edu.plrsc.orgfigshare.com. For instance, the total synthesis of (+)-epigalcatin was achieved in a highly stereoselective manner, yielding the final product with >98% enantiomeric excess (ee) and a 54% yield in the final reduction step acs.org. The chiral auxiliary can subsequently be removed by reductive cleavage uw.edu.pl.
The application of this compound in these syntheses demonstrates its capacity to control the formation of specific stereoisomers, which is critical for the biological activity of these complex natural products.
Table 1: Examples of this compound as a Chiral Auxiliary in Natural Product Synthesis
| Natural Product/Analogue | Key Reaction Step | This compound Role | Yield (Final Step) | Enantiomeric Excess (ee) | Reference |
| (+)-Epigalcatin | Photocyclization of bisbenzylidenesuccinate amide ester | Chiral Auxiliary | 54% | >98% | acs.org |
| Cyclolignans (e.g., Podophyllotoxin analogues) | Photocyclization of bisbenzylidenesuccinate amide ester | Chiral Auxiliary | Not specified | High stereoselectivity | uw.edu.plresearchgate.netrsc.org |
This compound-Based Chiral Eutectic Mixtures as Sustainable Reaction Media
Deep Eutectic Solvents (DESs) have emerged as a promising class of green solvents, offering an environmentally friendly alternative to volatile organic compounds (VOCs) in chemical processes researchgate.netua.es. Chiral Deep Eutectic Solvents (CDESs) can also exhibit organocatalytic properties researchgate.net. This compound, due to its chiral nature and ability to form strong intermolecular interactions, has been successfully utilized in the development of this compound-based chiral eutectic mixtures, serving as both sustainable reaction media and organocatalysts researchgate.netrsc.org.
These novel this compound-based chiral solvents are synthesized by simply heating and mixing components without the need for additional solvents researchgate.netua.es. Studies have shown that this compound/glycolic acid (GA) mixtures, for example, exhibit significant organocatalytic activities in asymmetric conjugate addition reactions, such as the addition of ketones to nitroolefins researchgate.netrsc.org. The performance of these this compound-based chiral liquids, in terms of yields and selectivities, has been reported to be comparable to or even superior to reactions conducted with this compound in traditional VOCs or under neat conditions researchgate.netrsc.org. A significant advantage of these sustainable media is their reusability, with minimal loss of performance over multiple cycles, contributing to more sustainable chemical processes researchgate.netrsc.org. The rapid formation of an oxazoline (B21484) intermediate has been detected by NMR spectroscopy, providing insight into the reaction mechanism within these eutectic mixtures researchgate.netrsc.org.
Development of this compound Derivatives for Medicinal Chemistry Research
The pyrrolidine (B122466) scaffold of this compound and its parent amino acid, L-proline, makes them highly attractive for medicinal chemistry research. Their conformational rigidity and the presence of reactive functional groups allow for the design and synthesis of diverse derivatives with potential biological activities.
This compound and L-proline derivatives have been explored in the synthesis of nucleoside and nucleotide analogues, which are compounds of significant interest as potential antiviral, cytostatic, and antimicrobial agents rsc.orgrsc.orgcuni.cz. These analogues often feature modifications to the nucleobase, sugar, or backbone to enhance stability, binding affinity, or to introduce specific pharmacological properties cuni.cz.
For instance, the synthesis of (4S)-4-adeninyl, 4-guaninyl, and 4-hypoxanthinyl derivatives of L-proline and this compound has been described rsc.orgrsc.org. Some of these prolinol-based nucleoside analogues, specifically adeninyl- and hypoxanthinyl-prolinols, have demonstrated inhibitory effects on the growth of BHK cells rsc.orgrsc.org. Furthermore, methods have been developed for the one-pot preparation of azanucleotide analogues from proline derivatives through sequential radical decarboxylation/phosphorylation processes researchgate.net. This approach allows for control over stereoselectivity, enabling the preferential formation of either 2,4-cis or 2,4-trans products by varying oxygen and nitrogen substituents at C-4 of the pyrrolidine ring researchgate.net.
Prolinol and proline scaffolds are valuable templates for the design and synthesis of enzyme inhibitors due to their ability to direct interacting groups into specific enzyme binding sites mdpi.comacs.orgacs.org. This has led to the development of inhibitors for various enzymes implicated in disease processes.
One area of research involves the development of inhibitors for hypoxanthine–guanine–xanthine phosphoribosyltransferase (HG(X)PRT), an enzyme crucial for purine (B94841) salvage pathways in many organisms, including parasites and bacteria acs.org. Prolinol groups have been incorporated into the linker region of these inhibitors, attached to the purine ring as either (S) or (R) isomers acs.org. The chemical versatility of the prolinol group allows for further modification to enhance binding affinity within the active site of HG(X)PRT from human, parasitic protozoan, bacterial, or mycobacterial origins acs.org. Studies have shown that this compound-containing inhibitors can have Kᵢ values ranging from 3 nM to over 10 μM, depending on the inhibitor's structure and the enzyme's biological origin acs.org. Generally, this compound-containing compounds have shown better inhibitory activity against several enzymes compared to their D-prolinol counterparts acs.org.
Another application is in the design of matrix metalloproteinase (MMP) inhibitors. Proline-based scaffolds have been utilized, and research indicates that compounds with an sp² center at the C-4 carbon of the proline ring exhibit significantly enhanced potency against MMPs, with potencies typically below 10 nM for MMP-3 and below 100 nM for MMP-1 acs.org. Proline-derived scaffolds have also been investigated for inhibiting other enzymes, such as sortase A (SrtA) in Staphylococcus aureus, a cysteine transpeptidase important for bacterial virulence nih.gov.
L-Proline and its analogues, including this compound, are of particular relevance in drug design and protein engineering due to the unique conformational properties conferred by the pyrrolidine ring mdpi.comontosight.aimdpi.comlibretexts.org. Proline's cyclic structure introduces conformational constraints into peptide chains, influencing protein secondary structure and stability mdpi.comlibretexts.org. This makes proline analogues valuable for developing peptidomimetics and for studying protein-protein interactions mdpi.com.
The incorporation of proline analogues can lead to compounds with altered physical, chemical, and biological properties, potentially enhancing enzyme inhibition, modulating receptor activity, or exhibiting antimicrobial effects ontosight.aiontosight.ai. For example, fluorinated proline analogues are attractive targets for designing biologically active compounds, as fluorine can significantly impact molecular properties and function as selective enzyme inhibitors mdpi.com. L-Proline itself is recognized as a simple yet powerful organocatalyst, capable of catalyzing reactions with high stereoselectivity, a property that extends to its derivatives in various synthetic methodologies libretexts.org. The ability to synthesize highly functionalized proline derivatives further expands their utility in creating diverse chemical libraries for drug discovery mdpi.com.
This compound-Derived Surfactants in Nanotechnology and Material Science (e.g., Quatsomes, Nanocarriers)
This compound, a chiral amino alcohol, serves as a versatile chiral building block in organic synthesis and has gained prominence in the field of nanotechnology and material science, particularly in the development of surfactants and self-assembled nanostructures. Its unique structural features, including a rigid pyrrolidine ring and a hydroxyl group, enable the synthesis of amphiphilic derivatives capable of forming stable and functional nanomaterials. This compound-derived surfactants are instrumental in creating advanced delivery systems and materials with tailored properties. acs.orgnih.govwikipedia.orgontosight.ai
Quatsomes: Formation, Properties, and this compound's Role
Quatsomes (QSs) represent a class of stable nanovesicles characterized by their composition of quaternary ammonium (B1175870) surfactants and sterols, such as cholesterol. These self-assembled aggregates typically form small unilamellar vesicles with a size range of 30-100 nm, exhibiting remarkable structural homogeneity and long-term stability, often maintaining their morphology for years across various temperatures and dilutions. jyoungpharm.orgresearchgate.netpharmaexcipients.com
This compound-derived surfactants play a crucial role in the formulation of these quatsomes. Researchers have developed various this compound-based surfactants, including cationic and N-oxide types, with varying alkyl chain lengths (e.g., C12, C14, C16). The specific chemical nature of these this compound derivatives, including the surfactant chain length and headgroup charge (cationic or zwitterionic), can be optimized to tune the vesicle stability and functionality. acs.orgresearchgate.netnih.govcsic.es The synergy between the sterol (e.g., cholesterol) and the this compound-derived quaternary ammonium surfactant is fundamental to the characteristic structure and stability of quatsomes, with the sterol typically situated within the bilayer itself. jyoungpharm.org
This compound-Derived Quatsomes as Nanocarriers
The inherent properties of this compound-derived quatsomes make them highly promising as nanocarriers for diverse biomedical applications, including drug delivery, bioimaging, and particularly, in combating bacterial infections. Their ability to encapsulate both hydrophilic and hydrophobic molecules, coupled with their stability and biocompatibility, positions them as advantageous alternatives to conventional lipid-based systems like liposomes. jyoungpharm.org
Antibacterial Applications
This compound-derived quatsomes have demonstrated significant intrinsic antibacterial activity, even against challenging Gram-negative bacterial strains. acs.orgresearchgate.netresearchgate.netnih.govcsic.esicmab.esnih.gov This activity can be optimized by adjusting the surfactant chain length and headgroup charge. researchgate.netcsic.esicmab.esnih.gov
A notable application involves their use as nanocarriers for pharmaceutical actives with antimicrobial properties. For instance, this compound-derived quatsomes have been successfully utilized to encapsulate (+)-usnic acid, a natural substance known for its pharmacological properties, including antibacterial and antioxidant activities. acs.orgresearchgate.netresearchgate.netnih.govcsic.esicmab.esnih.gov The encapsulation of (+)-usnic acid within these quatsomes enhances its antibacterial effectiveness and maintains its antioxidant activity, particularly strong in N-oxide formulations with shorter chain lengths. acs.orgresearchgate.netnih.gov
Table 1: Antibacterial Activity of this compound-Derived N-oxide Surfactants against S. aureus Strains
| Surfactant Type | Alkyl Chain Length | Antimicrobial Activity | Notes |
| This compound N-oxide | C14 | High | Effective against various S. aureus strains. mdpi.com |
| This compound N-oxide | C16 | High | Effective against various S. aureus strains. mdpi.com |
| This compound N-oxide | C12 | Most promising compound considering cytotoxicity | Restores sensitivity to oxacillin (B1211168) in MRSA. mdpi.com |
| Commercial N-oxide | C12 (LDAO) | Lower | Compared to C14/C16 this compound derivatives. mdpi.com |
| Commercial N-oxide | C14 (TDAO) | Lower | Compared to C14/C16 this compound derivatives. mdpi.com |
Drug Delivery Systems
Beyond antibacterial applications, this compound-derived quatsomes are being explored as advanced nanocarriers for drug delivery. Their high stability, homogeneity, and capacity to load both hydrophilic and hydrophobic molecules make them ideal for enhancing drug solubility, enabling controlled and sustained release, improving the stability of sensitive drugs, and facilitating targeted drug delivery to reduce toxicity. jyoungpharm.org
For example, quatsomes, including those formulated with this compound-derived surfactants, have been investigated for the topical delivery of retinoic acid. Studies have shown that these formulations can improve skin penetration, provide regulated release, and diminish irritation associated with conventional retinoic acid applications. An optimal formulation of retinoic acid-loaded quatsomes demonstrated spherical morphology, a mean particle size of 104.5 nm, and an entrapment efficiency of 85.2%, with sustained release over 600 hours. jyoungpharm.org
Table 2: Characteristics of Retinoic Acid-Loaded Quatsomes (Optimal Formulation)
| Characteristic | Value |
| Morphology | Spherical |
| Mean Particle Size (nm) | 104.5 |
| Zeta Potential (mV) | -41.9 |
| Polydispersity Index | 0.02 |
| Entrapment Efficiency (%) | 85.2 |
| Release Profile | Sustained |
| Release Mechanism | Diffusion-controlled (Korsmeyer-Peppas) jyoungpharm.org |
Bioimaging Applications
Quatsomes, including those utilizing this compound-derived surfactants, serve as effective scaffolds for the nanostructuring of lipophilic fluorescent dyes in aqueous media. This application yields optimal colloidal stability and photostability, demonstrating excellent performance for in vivo bioimaging. researchgate.netorcid.org
Other this compound-Derived Nanostructures and Applications
This compound derivatives also contribute to other forms of nanostructures and their applications:
Liposomal Formulations : Structurally related this compound derivatives have been shown to enhance the efficacy of DNA and other lipid-based drug delivery systems when incorporated into liposomal formulations. They can reduce the effective dose of certain antibiotics and confer antibacterial activity to these liposomes. acs.orgnih.govmdpi.com
Chiral Surfactants and Self-Assembly : this compound is a useful chiral precursor due to its rigid ring and the presence of a nitrogen atom that can be quaternized, providing an additional stereogenic center. rsc.org Chiral surfactants synthesized from this compound, such as (2S)-2-(hydroxymethyl)-1-methyl-1-alkyl pyrrolidinium (B1226570) bromides, exhibit specific surface activity, thermodynamic properties, and aggregation behavior. Their critical micelle concentration (CMC) and minimum average area per surfactant molecule decrease with increasing alkyl chain length. mdpi.com These chiral this compound derivatives can be employed in the synthesis of large-pore zeolites, where the chirality is transferred to the zeolite frameworks. rsc.org
Future Perspectives and Emerging Avenues in L Prolinol Research
Expansion of L-Prolinol’s Catalytic Repertoire to Unexplored Transformations
The catalytic utility of this compound and its derivatives is well-documented in reactions such as aldol (B89426), Mannich, and Michael additions wikipedia.orglibretexts.orgmdpi.com. Future research aims to broaden its application to a wider array of unexplored transformations. This includes investigating its potential in novel carbon-carbon and carbon-heteroatom bond-forming reactions that currently lack efficient asymmetric catalytic solutions. For instance, while L-proline (the precursor to this compound) has been explored in various reactions, the unique properties of the alcohol functionality in this compound could enable distinct reaction pathways or improved selectivities in complex cascade reactions mdpi.comingentaconnect.com. The exploration could extend to transformations requiring different activation modes or substrate classes not traditionally associated with proline-based organocatalysis, potentially involving non-traditional electrophiles or nucleophiles.
Integration of this compound Chemistry with Advanced Manufacturing Techniques
The integration of this compound chemistry with advanced manufacturing techniques represents a crucial step towards scalable and sustainable chemical production. Continuous-flow chemistry is a prime area of focus, offering advantages such as enhanced mixing, improved heat transfer, and increased safety compared to batch processes mdpi.com. This compound and its immobilized forms have shown promise in continuous-flow systems for asymmetric aldol additions and other reactions, allowing for efficient catalyst recycling and product isolation tandfonline.combeilstein-journals.orgrsc.orgnih.gov. Further research will likely concentrate on developing robust, reusable this compound-based catalysts suitable for long-term operation in flow reactors, potentially incorporating microreactor technologies for precise control over reaction parameters beilstein-journals.org. This integration could also extend to automated synthesis platforms, enabling high-throughput experimentation and optimization of this compound-catalyzed reactions.
Innovations in this compound Catalyst Design for Enhanced Efficiency and Selectivity
Ongoing efforts in this compound research are heavily invested in designing novel catalyst structures to significantly enhance efficiency and selectivity in asymmetric synthesis. This involves modifying the this compound scaffold to create new derivatives with tailored properties. Strategies include the introduction of additional chiral elements, fine-tuning steric and electronic properties, and developing bifunctional or multifunctional catalysts wikipedia.orgnih.govrsc.orgresearchgate.net. For example, studies on L-proline derivatives have shown that subtle structural modifications can lead to significant improvements in yield and enantioselectivity in reactions like Michael additions mdpi.comorganic-chemistry.orgacs.org. The design of this compound-based catalysts that can operate effectively in challenging conditions, such as aqueous media or at low catalyst loadings, is also a key area. The development of supported or immobilized this compound catalysts, for instance, on polymeric resins or nanoparticles, aims to improve reusability and simplify product separation, contributing to greener chemical processes kashanu.ac.irmdpi.comrsc.orgnih.govcjcatal.com.
Exploration of Novel Supramolecular Assemblies and Systems Featuring this compound
The investigation of this compound within novel supramolecular assemblies and systems offers exciting opportunities to mimic enzymatic catalysis and achieve highly controlled chemical transformations. Supramolecular chemistry, which relies on non-covalent interactions, allows for the precise organization of catalytic sites, potentially leading to enhanced reactivity and selectivity mdpi.com. While much of the research in this area has focused on L-proline, similar principles can be applied to this compound due to its structural similarities and the presence of hydrogen-bonding functionalities nih.govrsc.orgresearchgate.netacs.orgrsc.orgmdpi.com. This includes the incorporation of this compound into metal-organic frameworks (MOFs), where it can serve as a chiral component within the porous structure, influencing the catalytic environment and potentially enabling new types of reactions or improving existing ones rsc.orgnih.govfrontiersin.orgresearchgate.netrsc.orgacs.orgnih.gov. The formation of self-assembled this compound-based systems, such as gels or micelles, could create unique microenvironments that promote specific reaction pathways or enhance enantioselectivity.
Synergistic Approaches: Combining this compound Organocatalysis with Other Catalytic Modalities
A significant future direction involves combining this compound organocatalysis with other catalytic modalities to achieve synergistic effects, enabling more complex or challenging transformations. This "relay" or "dual" catalysis approach leverages the strengths of different catalytic systems. Potential combinations include:
Metal Catalysis: Integrating this compound's ability to activate substrates via enamine or iminium formation with the diverse reactivity of transition metal catalysts. This could lead to novel cascade reactions where both organocatalysis and metal catalysis play distinct, cooperative roles.
Photocatalysis: Merging this compound organocatalysis with photocatalysis could enable reactions that are driven by light, offering new avenues for sustainable synthesis and access to challenging radical pathways nih.govacs.org.
Electrocatalysis: Exploring the combination with electrocatalysis could provide electrochemical control over this compound-catalyzed reactions, offering precise regulation of reactivity and selectivity.
Biocatalysis: Combining this compound's synthetic utility with the high selectivity and efficiency of enzymes (biocatalysis) could lead to highly efficient chemoenzymatic processes, potentially for the synthesis of complex natural products or pharmaceuticals rsc.orgchemimpex.comnih.govacs.org. Such synergistic approaches aim to overcome limitations inherent in single catalytic systems, opening doors to unprecedented chemical transformations.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing enantiopure L-Prolinol derivatives in asymmetric catalysis?
- Methodology : this compound derivatives are synthesized via alkylation reactions using chiral precursors. For example, quaternization of this compound’s nitrogen atom with alkyl substituents (e.g., methyl or benzyl groups) under controlled conditions ensures enantiopurity by exploiting preferential stereochemical attack pathways. Critical steps include maintaining anhydrous conditions, using catalysts like triethylamine, and verifying stereochemical outcomes via NMR and X-ray crystallography .
- Data Validation : Confirm enantiopurity using chiral HPLC or polarimetry, and cross-validate with computational models (e.g., DFT calculations) to predict reaction pathways .
Q. How should researchers characterize this compound derivatives to confirm structural identity and purity?
- Experimental Design :
- Spectroscopy : Use -NMR and -NMR to confirm proton and carbon environments. For example, the hydroxyl proton in this compound appears as a singlet at δ 1.8–2.2 ppm in DMSO-d.
- Chromatography : Employ reverse-phase HPLC with chiral columns to separate enantiomers.
- Elemental Analysis : Verify molecular formulas via combustion analysis or high-resolution mass spectrometry (HRMS) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Risk Mitigation :
- Use PPE (gloves, goggles) to prevent skin/eye contact (CAS 23356-96-9 is a known irritant).
- Work in a fume hood to avoid inhalation of dust/aerosols.
- Store under inert gas (argon) to prevent oxidation .
Advanced Research Questions
Q. How can researchers optimize this compound-based chiral structure-directing agents (SDAs) for zeolite synthesis?
- Strategy : Link this compound units via rigid aromatic spacers (e.g., xylene) to enhance chirality transfer. For example, diastereomeric SDAs with four stereogenic centers improve helicoidal channel formation in zeolites. Use XRD and TEM to correlate SDA geometry with framework topology .
- Data Contradictions : If chirality transfer is inconsistent, perform molecular dynamics simulations to assess SDA-zeolite interactions and adjust alkyl chain lengths or spacer positions .
Q. What computational methods are effective for predicting the stereochemical outcomes of this compound derivatization?
- Approach :
- Docking Studies : Model alkylation transition states using Gaussian or ORCA software to identify favored attack trajectories.
- Machine Learning : Train models on historical reaction data to predict enantiomeric excess (ee) for new derivatives .
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives (e.g., INS-1 cell viability vs. cytotoxicity)?
- Analysis Framework :
- Dose-Response Studies : Use MTT assays to establish IC values under standardized conditions (e.g., 24–48 hr exposure).
- Structural Modifications : Compare activities of derivatives with varying substituents (e.g., methyl vs. benzyl groups) to identify structure-activity relationships (SAR) .
Q. What methodologies integrate this compound into covalent enzyme inhibitors while preserving stereochemical integrity?
- Synthetic Pathway :
- Couple this compound with warhead scaffolds (e.g., aldehydes or nitriles) via Steglich esterification or Swern oxidation.
- Use chiral auxiliaries or asymmetric catalysis to retain configuration during coupling .
Methodological Best Practices
- Experimental Reproducibility : Document synthesis conditions (temperature, solvent purity) in detail, and deposit raw spectra/chromatograms in supplementary materials .
- Ethical Compliance : For biological studies, obtain ethics approvals (e.g., IACUC) and declare protocols for animal/human cell use .
- Data Interpretation : Address outliers by repeating experiments in triplicate and applying statistical tests (e.g., ANOVA with Tukey post-hoc analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
